molecular formula C10H13N B12315859 Methyl(1-phenylprop-1-en-2-yl)amine

Methyl(1-phenylprop-1-en-2-yl)amine

Cat. No.: B12315859
M. Wt: 147.22 g/mol
InChI Key: LNAJPUKBXPEAJX-CMDGGOBGSA-N
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Description

Methyl(1-phenylprop-1-en-2-yl)amine is an organic compound with the molecular formula C10H13N . This structure features a phenethylamine backbone, a class of compounds known for significant research interest in neuroscience and medicinal chemistry. Compounds within this class, such as the research substance PPAP (1-Phenyl-2-propylaminopentane), have been investigated for their unique mechanism as catecholaminergic activity enhancers (CAEs) . Unlike classical stimulants that cause a massive, uncontrolled release of neurotransmitters, CAEs are studied for their potential to selectively enhance the impulse-propagation-mediated release of catecholamines like dopamine and norepinephrine, only when neurons are actively firing . This mechanism has prompted research into their potential applications for conditions such as depression and cognitive deficits, although this compound itself may be an intermediate in the synthesis of such novel psychoactive substances . As a supplier, we provide this chemical for controlled laboratory research purposes only. It is strictly for use in qualified settings and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring compliance with all local, state, and federal regulations regarding the handling and use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(E)-N-methyl-1-phenylprop-1-en-2-amine

InChI

InChI=1S/C10H13N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-8,11H,1-2H3/b9-8+

InChI Key

LNAJPUKBXPEAJX-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/NC

Canonical SMILES

CC(=CC1=CC=CC=C1)NC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 1 Phenylprop 1 En 2 Yl Amine

Exploration of Alkylation Reactions for N-Methylation and C-Alkylation Pathways

The direct alkylation of a precursor amine is a fundamental approach to introducing a methyl group onto the nitrogen atom. This pathway, while conceptually straightforward, involves a nuanced interplay of reactivity and reaction conditions to achieve the desired N-methylation product selectively over potential side reactions. The primary precursor for this route would be 1-phenylprop-1-en-2-amine, which can be N-methylated. Enamines themselves can also be alkylated, typically at the β-carbon, a reaction driven by the nucleophilic character of the double bond. masterorganicchemistry.com

Mechanistic Investigations of Alkyl Halide Reactivity in Amination

The N-alkylation of amines with alkyl halides, such as methyl iodide, is a classic SN2 (bimolecular nucleophilic substitution) reaction. The mechanism involves the lone pair of electrons on the nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide. pearson.com This backside attack displaces the halide leaving group in a single, concerted step.

The reactivity of the alkyl halide is paramount and follows the order I > Br > Cl, which correlates with the leaving group's ability to stabilize a negative charge and the carbon-halogen bond strength. msu.edu For methylation, methyl iodide is a highly effective reagent due to the excellent leaving group ability of iodide.

A significant mechanistic challenge in amine alkylation is the potential for overalkylation. masterorganicchemistry.com The product of the initial reaction, in this case, the secondary amine Methyl(1-phenylprop-1-en-2-yl)amine, can be more nucleophilic than the starting primary amine. This allows it to compete for the alkylating agent, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Another potential pathway is C-alkylation, where the nucleophilic β-carbon of the enamine attacks the alkyl halide. masterorganicchemistry.com The balance between N- and C-alkylation is influenced by the enamine's structure, the electrophile, and the reaction conditions.

Optimization of Reaction Conditions for Yield and Selectivity

Controlling the outcome of alkylation reactions requires careful optimization of several parameters to maximize the yield of the desired N-methylated product and minimize side reactions. Key factors include the choice of solvent, base, temperature, and stoichiometry.

Solvent: The solvent can influence reaction rates and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can accelerate SN2 reactions. In some cases, less polar solvents like toluene (B28343) may be chosen to modulate reactivity. beilstein-journals.org

Base: A base is often employed to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N). beilstein-journals.org The strength and steric hindrance of the base can impact selectivity.

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as elimination or overalkylation. Reactions are often conducted at controlled temperatures, sometimes starting at 0°C and allowing them to warm to room temperature. scripps.edu

Stoichiometry: The molar ratio of the amine to the alkylating agent is a critical parameter for controlling the extent of alkylation. Using a carefully controlled amount (e.g., 1 to 1.2 equivalents) of the methylating agent can favor mono-alkylation. beilstein-journals.org

ParameterVariationGeneral Effect on N-MethylationReference
SolventPolar Aprotic (e.g., DMF, Acetonitrile) vs. Non-polar (e.g., Toluene)Polar aprotic solvents generally accelerate SN2 reactions. Non-polar solvents may be used to control reactivity. beilstein-journals.org
BaseInorganic (e.g., K₂CO₃) vs. Organic (e.g., Et₃N)Neutralizes acid byproduct, preventing amine protonation. Choice can influence selectivity and prevent salt formation. beilstein-journals.org
TemperatureLow (0°C) to Elevated (e.g., 100°C)Higher temperatures increase reaction rates but can also promote undesired side reactions like overalkylation or elimination. beilstein-journals.orgscripps.edu
StoichiometryControlled (1-1.2 eq. Alkyl Halide) vs. ExcessUsing a slight excess of the amine or controlled addition of the alkylating agent helps to minimize overalkylation. beilstein-journals.org
Alkyl HalideCH₃I vs. CH₃Br vs. CH₃ClReactivity follows the trend I > Br > Cl, based on leaving group ability. CH₃I is often preferred for high reactivity. msu.edu

Transition Metal-Catalyzed Coupling Reactions for Alkenyl Amine Synthesis

Transition metal catalysis offers powerful and versatile alternatives for constructing C-N bonds, including the synthesis of alkenyl amines. These methods often provide higher selectivity and functional group tolerance compared to classical approaches.

Palladium-Catalyzed Amination Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for C-N bond formation. wikipedia.orgyoutube.com This reaction enables the coupling of amines with vinyl halides or triflates to produce enamines. rsc.orgbrainly.in The synthesis of this compound could be envisioned by coupling methylamine (B109427) with a suitable precursor like 2-bromo-1-phenylprop-1-ene.

The catalytic cycle typically involves a Pd(0) species. youtube.com The key steps are:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl halide, forming a Pd(II) complex.

Ligand Exchange/Amine Coordination: The amine (methylamine) coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The desired C-N bond is formed as the enamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The success of the Buchwald-Hartwig amination hinges on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often highly effective. beilstein-journals.orgyoutube.com

ComponentExampleRole in ReactionReference
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. beilstein-journals.org
LigandXPhos, SPhos, BINAPStabilizes the catalyst, enhances solubility, and promotes key steps like oxidative addition and reductive elimination. beilstein-journals.orgwikipedia.org
BaseNaOtBu, KOtBu, Cs₂CO₃Facilitates the deprotonation of the amine upon coordination to the palladium center, forming the key amido complex. beilstein-journals.org
Substrate 1 (Vinyl)2-Bromo-1-phenylprop-1-eneThe electrophilic partner containing the vinyl group. rsc.org
Substrate 2 (Amine)Methylamine (CH₃NH₂)The nucleophilic partner providing the N-methyl group. brainly.in

Copper-Mediated Coupling Approaches

Copper-catalyzed C-N bond formation, known as the Ullmann condensation or Goldberg reaction, is a well-established method that predates palladium catalysis. wikipedia.orgwikiwand.com While traditional Ullmann conditions were harsh, requiring high temperatures and stoichiometric copper, modern protocols use catalytic amounts of copper salts (e.g., CuI) with various ligands, allowing for milder reaction conditions. nih.govorganic-chemistry.org

These reactions can couple an amine with a vinyl halide to form the desired enamine. The choice of ligand, often a diamine or an amino acid, is crucial for achieving high yields. nih.gov A plausible mechanism involves the formation of a copper(I) amide, which then reacts with the vinyl halide. The process is often favored for its cost-effectiveness compared to palladium-based systems. chemrxiv.org

Ruthenium-Based Catalytic Systems for C-N Bond Formation

Ruthenium catalysts are highly versatile and are increasingly explored for C-N bond formation, often through different mechanistic pathways than palladium or copper. nih.gov One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org In a relevant synthetic context, a ruthenium catalyst could facilitate the reaction between an alcohol and an amine to form a new C-N bond with the liberation of water.

For the synthesis of this compound, a potential, albeit more complex, ruthenium-catalyzed route could involve the coupling of 1-phenyl-2-propanone with methylamine. This would proceed through a sequence of ketone reduction/amine condensation or amine-alcohol coupling, where the catalyst facilitates multiple transformations in one pot. acs.org Ruthenium pincer complexes, in particular, have shown promise in such dehydrogenative coupling reactions. acs.org Another approach involves the direct oxidative coupling of anilines, where a ruthenium center mediates the formation of a new C-N bond between two coordinated aniline (B41778) molecules. nih.gov

Stereoselective Synthesis of this compound Stereoisomers

The creation of specific stereoisomers of chiral amines from prochiral enamines is a central challenge in asymmetric synthesis. The following sections detail methodologies designed to control the three-dimensional arrangement of atoms with high precision.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful, atom-economical method for producing chiral amines from their corresponding enamines or imine tautomers. This transformation typically employs transition metal catalysts complexed with chiral ligands. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Iridium-based catalysts have proven highly effective for the asymmetric hydrogenation of various enamines. nih.gov For instance, iridium complexes with chiral phosphine ligands, such as f-Binaphane, can catalyze the hydrogenation of unprotected β-enamine esters to provide β-amino acids with excellent enantioselectivities (up to 97% ee). acs.orgthieme-connect.com The direct hydrogenation of N-aryl and N-benzyl substituted enamines using iridium catalysts has yielded optically active tertiary amines with over 90% ee. nih.gov The development of spiro phosphoramidite (B1245037) ligands has enabled the highly enantioselective hydrogenation of cyclic enamines, leading to the synthesis of natural products like crispine A with 90% ee. acs.org

Rhodium catalysts, particularly those with chiral bisphosphine ligands, are also prominent. While highly effective for N-acyl enamides, their application to simple enamines can be challenging. However, recent developments have shown that rhodium complexes with specialized ligands like SKEWPHOS can effectively hydrogenate sterically hindered tetrasubstituted enamines with high conversion and enantioselectivity (>95% ee). acs.org The combination of a rhodium catalyst with a bisphosphine-thiourea ligand has been successful in the hydrogenation of unprotected N-H imines, where the thiourea (B124793) moiety is believed to play a key role in substrate activation through hydrogen bonding. nih.gov

Cobalt-catalyzed asymmetric hydrogenation has emerged as a promising alternative using more earth-abundant metals. Well-defined neutral bis(phosphine) cobalt(0) and cobalt(II) precatalysts have been studied mechanistically, demonstrating their competence in the hydrogenation of prochiral enamides to yield chiral amino acid derivatives. nsf.govnih.gov

Catalyst SystemLigandSubstrate TypeSolventYield (%)ee (%)Reference(s)
[Ir(COD)Cl]₂(S,S)-f-Binaphaneβ-Enamine EsterMeOH/CH₂Cl₂>90up to 97 acs.org, thieme-connect.com
[Ir(COD)Cl]₂Spiro PhosphoramiditeCyclic EnamineTHF>9992 acs.org
[Rh(cod)(skewphos)]OTfptbp-skewphosTetrasubstituted Enamine2-Propanol>99>95 acs.org
Rh ComplexBisphosphine-thioureaN-H Iminium SaltTolueneup to 97up to 95 nih.gov
Co Complex(R,R)-iPrDuPhosEnamideMethanol>9992 nsf.gov, nih.gov

Chiral Auxiliary-Mediated Stereocontrol

The use of a chiral auxiliary involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a reliable and often highly selective method for asymmetric synthesis.

A prominent example is the use of Ellman's tert-butanesulfinamide auxiliary. osi.lv Condensation of (R)- or (S)-tert-butanesulfinamide with a ketone, such as phenylacetone, forms a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile, like a Grignard reagent or a hydride, to the C=N bond is directed by the bulky chiral sulfinyl group. wikipedia.org This approach is rationalized by the formation of a six-membered ring transition state involving the metal cation. wikipedia.org Similarly, the diastereoselective reduction of β-hydroxy-N-sulfinyl imines can produce chiral amino alcohols with high selectivity. thieme-connect.com

Other auxiliaries, such as those derived from camphor (B46023) (e.g., Oppolzer's sultam), carbohydrates, or chiral amines like pseudoephedrine, have also been employed. wikipedia.orgthieme-connect.com For example, chiral oxazolidinones are widely used to direct aldol (B89426) reactions, which can form precursors to β-amino alcohols after subsequent transformations. wikipedia.org The key advantage of this strategy is that it often provides high diastereoselectivity, and the resulting diastereomers can be separated chromatographically before the auxiliary is cleaved.

Chiral AuxiliaryReaction TypeSubstrateDiastereoselectivity (dr)Reference(s)
tert-ButanesulfinamideGrignard Addition to ImineKetimineup to 98:2 wikipedia.org
tert-ButanesulfinamideReduction of KetimineAtropisomeric Ketimineup to 99:1 osi.lv
OxazolidinoneAldol ReactionN-Acyl Imide>99:1 wikipedia.org
PseudoephedrineAlkylationAmide>95:5 wikipedia.org

Organocatalytic Approaches for Enantioselective Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This field has provided powerful tools for synthesizing chiral amines.

Chiral phosphoric acids (CPAs) are a versatile class of Brønsted acid catalysts. sigmaaldrich.com They can activate imines towards nucleophilic attack by forming a chiral ion pair. benthamdirect.comuiowa.edu This strategy has been applied to transfer hydrogenation of imines using a Hantzsch ester as the reductant, and in Friedel-Crafts alkylations to form functionalized indoles. sigmaaldrich.com CPAs have also been used to catalyze the enantioselective synthesis of α-tertiary amino ketones from sulfonium (B1226848) ylides and free amines with excellent efficiency and enantioselectivity. acs.org

Proline and its derivatives are classic organocatalysts that operate via enamine or iminium ion intermediates. nih.gov Thiourea-based bifunctional catalysts, which can activate both the nucleophile and the electrophile through hydrogen bonding, have been successfully used in asymmetric Mannich reactions. nih.govacs.org These reactions can provide chiral β-amino esters and ketones, which are valuable precursors for more complex amines, with excellent enantiomeric excesses (up to 99% ee) and high diastereoselectivity. nih.govacs.org

Catalyst TypeCatalyst ExampleReaction TypeYield (%)ee (%)Reference(s)
Chiral Phosphoric AcidBINOL-derived CPAReductive Aminationup to 98up to 96 sigmaaldrich.com
Chiral Phosphoric AcidTRIP catalystH-heteroatom insertionup to 99up to 98 acs.org
Thiourea(R,R)-Cyclohexyldiamine derivedMannich Reactionup to 98up to 99 nih.gov, acs.org
Proline DerivativeL-ProlineAldol Reaction (mechanochemical)up to 99up to >99 nih.gov

Multicomponent Reactions (MCRs) for Convergent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.

While specific MCRs for the direct synthesis of this compound are not prominently documented, analogous structures can be assembled using established MCRs. The Ugi and Passerini reactions, for example, are powerful tools for generating α-acylamino amides and α-acyloxy carboxamides, respectively. Chiral phosphoric acids have been employed to catalyze asymmetric versions of these reactions, providing access to chiral amine derivatives. benthamdirect.com

Another relevant approach is the asymmetric aza-Diels-Alder reaction, which can be performed as a three-component reaction between an aldehyde, an amine, and a dienophile, catalyzed by a CPA, to produce chiral nitrogen-containing heterocycles. rsc.org Similarly, organocatalytic three-component Mannich reactions or Michael additions can assemble complex chiral amine precursors in a single pot with high stereocontrol. rsc.org These convergent strategies are highly valuable for building libraries of structurally diverse compounds for further investigation.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. These concepts are increasingly being applied to the synthesis of chiral amines.

Biocatalysis stands out as a premier green technology. numberanalytics.comhilarispublisher.com Enzymes operate under mild conditions, typically in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly relevant. wiley.com These enzymes can catalyze the asymmetric amination of a prochiral ketone (e.g., phenylacetone) using an inexpensive amine donor like isopropylamine, to produce the corresponding chiral amine with near-perfect enantiomeric excess (>99% ee). wiley.comhims-biocat.eu This enzymatic approach avoids protecting groups and the use of heavy metal catalysts, generating minimal waste. hims-biocat.eu

Mechanochemistry , or synthesis via mechanical grinding in a ball-mill, often eliminates the need for bulk solvents, thereby reducing waste and potential environmental hazards. nih.gov This technique has been successfully applied to asymmetric organocatalytic reactions, such as proline-catalyzed aldol reactions, with high yields and stereoselectivities. nih.gov The synthesis of amide bonds and other key functional groups under mechanochemical conditions is also well-established, offering a greener alternative to traditional solution-phase chemistry. acs.org

Furthermore, the catalytic methods discussed previously, such as asymmetric hydrogenation , contribute to green chemistry principles. nih.gov They are inherently more atom-economical than stoichiometric methods, including those that rely on chiral auxiliaries, which require additional steps for attachment and removal. The drive towards using catalysts based on earth-abundant metals like iron and cobalt instead of precious metals like rhodium, iridium, and palladium also aligns with green chemistry goals. nsf.gov

Mechanistic Organic Chemistry of Methyl 1 Phenylprop 1 En 2 Yl Amine Reactions

Elucidation of Reaction Pathways Involving the Alkenyl Moiety

The carbon-carbon double bond in Methyl(1-phenylprop-1-en-2-yl)amine is electron-rich, not only due to its inherent pi system but also through conjugation with both the phenyl ring and the nitrogen lone pair. This electronic character dictates its behavior in addition and cyclization reactions.

Like other alkenes, the double bond in this compound is susceptible to electrophilic attack. libretexts.org The reaction is initiated by the pi electrons of the double bond attacking an electrophile (E+). libretexts.org This process forms a carbocation intermediate, which is then attacked by a nucleophile (Nu-). libretexts.org However, the substitution pattern of the double bond presents an interesting regiochemical question. Protonation can occur at either C1 (the carbon bearing the phenyl group) or C2 (the carbon bearing the methylamino group).

The two potential pathways are:

Pathway A: Protonation at C1. This generates a tertiary carbocation at C2. This cation is significantly stabilized by resonance involving the lone pair of the adjacent nitrogen atom, forming a stable iminium ion. This is the characteristic pathway for the hydrolysis and alkylation of enamines.

Pathway B: Protonation at C2. This generates a carbocation at C1, which is stabilized by resonance with the adjacent phenyl group (a benzylic carbocation).

While benzylic cations are stable, the resonance stabilization afforded by the nitrogen lone pair in the iminium ion of Pathway A is generally a more powerful effect. Therefore, reactions with electrophiles are expected to proceed preferentially via Pathway A. This regioselectivity is crucial in predicting the structure of the addition products. rsc.org

Table 1: Regiochemical Outcomes of Electrophilic Addition of H-E to the Alkenyl Moiety

Pathway Site of Initial Protonation Intermediate Final Product (after attack by Nu⁻)
A (Favored) C1 (Carbon with Phenyl group) Iminium Ion N-(1-phenyl-2-Nu-propyl)methaniminium -> N-Methyl-1-phenyl-2-Nu-propan-1-imine -> 1-Phenylpropan-2-one (upon hydrolysis)

| B (Disfavored) | C2 (Carbon with Amino group) | Benzylic Carbocation | 1-Nu-1-phenyl-2-aminopropane derivative |

The initial addition product from Pathway A, an iminium salt, is often unstable and readily hydrolyzes in the presence of water to yield a ketone (in this case, 1-phenylpropan-2-one) and methylammonium (B1206745) salt.

The enamine double bond can act as an effective acceptor in intramolecular radical cyclization reactions. acs.org Should the this compound structure be modified to contain a radical precursor at a suitable position, a cyclization reaction could be initiated. For instance, if an aryl halide were tethered to the nitrogen atom, an aryl radical could be generated that would then add to the enamine double bond. acs.org

Studies on related systems show that such cyclizations, often initiated with reagents like AIBN and tributyltin hydride, typically proceed via a 5-exo-trig pathway to form five-membered rings, which is kinetically favored over the 6-endo-trig alternative. acs.orgresearchgate.net The resulting product would be a nitrogen-containing heterocyclic system, such as a substituted pyrrolidine (B122466) or isoindoline (B1297411) derivative, depending on the structure of the tether. researchgate.net

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom makes the amine group both nucleophilic and basic. libretexts.org

As a secondary amine, this compound is a potent nucleophile. masterorganicchemistry.com The nitrogen atom can readily attack a wide range of electrophilic centers. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, making the compound quite reactive. masterorganicchemistry.com

Common nucleophilic reactions include:

N-Alkylation: Reaction with alkyl halides (R-X) leads to the formation of a tertiary ammonium (B1175870) salt.

N-Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields an N,N-disubstituted amide. This reaction is typically very efficient.

Michael Addition: As a strong nucleophile, it can participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

Table 2: Representative Nucleophilic Reactions of the Amine Functionality

Reaction Type Electrophile Reagent Example Product Class
N-Alkylation Alkyl Halide Iodomethane (CH₃I) Tertiary Ammonium Salt
N-Acylation Acyl Chloride Acetyl Chloride (CH₃COCl) Amide

| Michael Addition | α,β-Unsaturated Ketone | Methyl Vinyl Ketone | β-Amino Ketone |

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com A higher pKaH value corresponds to a stronger base. masterorganicchemistry.com Simple alkylamines typically have pKaH values in the range of 9.5-11.0. libretexts.org

For this compound, several structural factors influence its basicity:

Hybridization: The nitrogen atom is sp³ hybridized, which is more basic than sp² (as in pyridines) or sp (as in nitriles) hybridized nitrogens. masterorganicchemistry.com

Inductive Effects: The two alkyl groups (methyl and propenyl) attached to the nitrogen are electron-donating, increasing the electron density on the nitrogen and thus its basicity.

Conjugation/Resonance: Unlike aniline (B41778), where the nitrogen lone pair is delocalized into the aromatic ring, the lone pair in this compound is not directly conjugated with the phenyl ring. While some delocalization into the C=C double bond occurs (characteristic of an enamine), it is less significant than in anilines, resulting in a higher basicity compared to aniline (pKaH ~4.6). masterorganicchemistry.com

Based on these factors, the pKaH of this compound is expected to be slightly lower than that of a typical dialkylamine but significantly higher than that of aniline.

Table 3: Estimated Basicity (pKaH) in Comparison to Related Amines

Compound Structure Hybridization of N pKa of Conjugate Acid (pKaH)
Diethylamine CH₃CH₂-NH-CH₂CH₃ sp³ 10.9
This compound Ph-CH=C(CH₃)-NH-CH₃ sp³ ~9-10 (Estimated)
Allylamine CH₂=CH-CH₂-NH₂ sp³ 9.7

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edubyjus.com The structure of this compound, containing an allylic amine system, suggests the potential for sigmatropic rearrangements. wikipedia.org

A valpo.eduvalpo.edu-sigmatropic rearrangement, such as the aza-Cope rearrangement, is a powerful bond-forming reaction. msu.edunih.gov However, the substrate itself cannot undergo a direct thermal aza-Cope rearrangement. This would require an N-allyl group attached to an enamine, which is not present.

However, related sigmatropic shifts could be envisioned under certain conditions. For instance, a valpo.edumdpi.com-sigmatropic rearrangement could be possible. These rearrangements are common for systems containing an allyl group attached to a heteroatom with a lone pair, particularly if that heteroatom is part of an 'onium' ylide. researchgate.netnih.gov If the nitrogen of this compound were quaternized with a group capable of forming an adjacent carbanion (an ylide), a valpo.edumdpi.com-rearrangement could occur, leading to the formation of a new C-C bond and a rearranged amine structure. Such reactions provide a stereospecific method for increasing molecular complexity. nih.gov

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
1-Phenylpropan-2-one
Methylammonium
AIBN (Azobisisobutyronitrile)
Tributyltin hydride
Iodomethane
Acetyl Chloride
Methyl Vinyl Ketone
Diethylamine
Allylamine
Aniline
Pyridine

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. copernicus.org For Methyl(1-phenylprop-1-en-2-yl)amine, high-resolution NMR provides unambiguous evidence for its atomic arrangement and stereochemistry. Due to the asymmetry around the C1=C2 double bond, the compound can exist as (E) and (Z) isomers, which would be distinguishable by NMR.

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The phenyl group protons would typically appear in the aromatic region (δ 7.0-7.5 ppm). The vinylic proton (=CH) would resonate downfield, with its exact chemical shift and coupling constants helping to determine the stereochemistry of the double bond. The methyl protons on the nitrogen and the propenyl group would appear as sharp singlets or doublets in the upfield region of the spectrum. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbons of the phenyl ring, the C=C double bond, the methyl group, and the N-methyl group would all have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons (C₆H₅)7.20 - 7.50 (m, 5H)125.0 - 140.0
Vinylic Proton (=CH-Ph)6.00 - 6.50 (s or d, 1H)120.0 - 130.0
Vinylic Carbon (-C (CH₃)=)-135.0 - 145.0
Propene Methyl Protons (C=C-CH₃)1.80 - 2.20 (s or d, 3H)15.0 - 25.0
N-H Proton (-NH-)1.50 - 3.00 (br s, 1H)-
N-Methyl Protons (-NH-CH₃)2.30 - 2.80 (s or d, 3H)30.0 - 40.0

To definitively assign all proton and carbon signals, especially in a complex molecule, multi-dimensional NMR techniques are employed. mdpi.com

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals scalar coupling between protons, typically those on adjacent carbons. For this compound, COSY would show correlations between the vinylic proton and the ortho-protons of the phenyl ring (if any long-range coupling exists) and potentially between the N-H proton and the N-methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com It would be used to unambiguously link each proton signal to its corresponding carbon signal (e.g., the vinylic =CH proton to the vinylic carbon, the methyl protons to the methyl carbons).

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the propene methyl protons to the two vinylic carbons (C1 and C2) and from the vinylic proton to the phenyl carbons, confirming the connectivity of the entire molecule.

The structure of this compound contains several bonds with the potential for restricted rotation, such as the C-N bond and the C-Ph bond. Dynamic NMR (DNMR) is a powerful technique used to study the rates and energetics of these conformational changes. copernicus.orgresearchgate.net

If the rotation around the C-N bond is slow on the NMR timescale, separate signals might be observed for different rotamers at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal. By analyzing the changes in the line shape of the NMR signals at different temperatures, it is possible to calculate the energy barrier (ΔG‡) for the rotational process. researchgate.net This provides valuable insight into the molecule's flexibility and conformational preferences in solution. copernicus.org

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. nih.gov For this compound, HRMS is used to confirm its molecular formula, C₁₀H₁₃N. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can easily distinguish the target compound from other isobaric species with the same nominal mass but different elemental compositions. nih.govcsic.es

HRMS Data for this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃N nih.gov
Monoisotopic Mass147.10480 u nih.gov
Molecular Weight147.22 g/mol nih.gov

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgunt.edu This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways.

Common fragmentation pathways for this structure would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation route for amines. This could lead to the loss of a methyl radical (•CH₃) from the propenyl side.

Loss of the N-methyl group: Cleavage of the N-CH₃ bond could result in the loss of a methyl radical or a neutral methylamine (B109427) molecule.

Cleavage of the phenylpropene backbone: Fragmentation can occur along the carbon chain, leading to the formation of stable ions such as the tropylium (B1234903) ion (m/z 91) or a styryl cation (m/z 103/104).

The analysis of these fragment ions allows for the reconstruction of parts of the molecular structure, providing strong evidence for the identity of the compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide information about the functional groups present in the molecule. chemrxiv.org Each peak in the spectrum corresponds to a specific type of bond vibration (e.g., stretching or bending).

For this compound, key vibrational bands would be expected for the N-H, C-H, C=C, and C-N bonds.

N-H Stretch: A secondary amine typically shows a single, weak to medium absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl groups) occurs just below 3000 cm⁻¹. The vinylic C-H stretch would also be expected in the 3000-3100 cm⁻¹ region.

C=C Stretches: The alkene C=C bond stretch usually gives rise to a band in the 1640-1680 cm⁻¹ region. The aromatic C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration is typically found in the fingerprint region, between 1020 and 1250 cm⁻¹.

Both IR and Raman spectra provide a unique "fingerprint" that can be used to identify the compound and analyze its structural features. scispace.comnih.gov

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Vinylic C-HStretch3000 - 3100
Aliphatic C-H (Methyl)Stretch2850 - 2960
Alkene C=CStretch1640 - 1680
Aromatic C=CStretch1450 - 1600
Amine N-HBend1550 - 1650
Aliphatic C-H (Methyl)Bend1375 - 1450
Aliphatic Amine C-NStretch1020 - 1250

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a crystallographic analysis would definitively establish the geometry of the phenylpropene backbone and the orientation of the methylamine substituent. While specific crystallographic data for this compound is not widely published, analysis of structurally related phenylpropene derivatives illustrates the type of data obtained from such an experiment. nih.govresearchgate.net For instance, a typical crystallographic study would report parameters including the crystal system, space group, unit cell dimensions, and refinement statistics.

Below is an example of crystallographic data for a related phenylpropene compound, demonstrating the detailed structural information provided by this technique. nih.govresearchgate.net

ParameterExample ValueDescription
Chemical FormulaC17H14O4The elemental composition of the molecule in the crystal.
Formula Weight282.28 g/molThe molar mass of the compound.
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP21/nThe specific symmetry group of the crystal.
a, b, c (Å)a = 7.8085, b = 10.5171, c = 17.124The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 102.711, γ = 90The angles of the unit cell.
Volume (Å3)1371.8The volume of the unit cell.
Z4The number of molecules per unit cell.
RadiationMo Kα (λ = 0.71073 Å)The type of X-ray radiation used for the experiment.
Temperature (K)150The temperature at which the data was collected.
Rint0.019The merging R-value, an indicator of data quality.
Final R indices [I > 2σ(I)]R1 = 0.039, wR2 = 0.114Indicators of the quality of the final refined structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or other components in a mixture. They are also fundamental for determining the purity of a sample.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. nih.gov The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. nih.gov For amine-containing compounds like this compound, derivatization is often employed to increase volatility and improve peak shape. researchgate.netelsevier.com

Upon elution from the GC column, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a chemical fingerprint that allows for structural elucidation and identification. For phenethylamine-type structures, a characteristic fragmentation is the β-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen atom), which results in a prominent iminium ion. researchgate.netalbany.edu

For this compound (molar mass: 147.22 g/mol ), the key fragmentation pathways can be predicted.

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation Pathway
147[C10H13N]+•Molecular Ion (M+•)
132[M - CH3]+Loss of a methyl radical from the nitrogen or propylene (B89431) group.
91[C7H7]+Tropylium ion, characteristic of compounds with a benzyl (B1604629) moiety.
58[C3H8N]+Iminium ion resulting from characteristic β-cleavage of the C-C bond adjacent to the nitrogen.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. sigmaaldrich.comdcu.ie For the analysis of this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

The use of an advanced detector, such as a Photodiode Array (PDA) or Diode Array Detector (DAD), significantly enhances the analytical power of HPLC. mdpi.commdpi.com A DAD acquires the full UV-Vis spectrum for each point in the chromatogram. This allows for the confirmation of peak purity by checking for spectral homogeneity across a single peak and facilitates compound identification by comparing the acquired spectrum with that of a reference standard. The conjugated system of the phenylpropene moiety in this compound makes it a strong chromophore, well-suited for UV detection. mdpi.com Method validation would typically involve assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure the method is reliable for its intended purpose. nih.govresearchgate.net

A typical set of conditions for the HPLC-DAD analysis of related aromatic amines is summarized below.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. nih.gov
Mobile PhaseAcetonitrile / Phosphate or Formate Buffer (pH 3-7)Elutes compounds from the column; pH controls the ionization state of the amine. nih.govmdpi.com
Elution ModeIsocratic or GradientMaintains constant (isocratic) or varies (gradient) mobile phase composition for optimal separation.
Flow Rate0.8 - 1.2 mL/minControls the speed of the separation and analysis time. nih.gov
Column Temperature25 - 40 °CEnsures reproducible retention times and can improve peak shape. sigmaaldrich.com
DetectorDiode Array Detector (DAD)Provides spectral data for peak identification and purity assessment. mdpi.com
Detection Wavelength~210-230 nm and ~254 nmWavelengths where the phenyl and conjugated double bond systems absorb UV light.
Injection Volume5 - 20 µLThe volume of the sample introduced into the system. mdpi.com

Theoretical Chemistry and Computational Modeling of Methyl 1 Phenylprop 1 En 2 Yl Amine

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying molecules of this size.

The flexibility of Methyl(1-phenylprop-1-en-2-yl)amine arises from the rotation around several single bonds, such as the C-N bond and the C-C bond connecting the phenyl ring to the propenyl group. This rotation gives rise to various conformers, each with a different spatial arrangement and energy.

Conformational analysis aims to identify all possible stable conformers and determine their relative energies. This is typically achieved by systematically rotating the key dihedral angles and performing geometry optimization and energy calculations for each resulting structure. The lowest energy conformer represents the most stable and, therefore, the most probable structure of the molecule under given conditions. Studies on analogous compounds like amphetamine and methamphetamine have successfully used DFT to determine relative conformer populations. rsc.orgresearchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the expected outcomes of a DFT-based conformational analysis.

ConformerKey Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum)175°0.0075.3
265°1.1515.1
3-70°1.809.6

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized around the electron-rich regions, namely the nitrogen atom's lone pair and the π-system of the phenyl ring and the double bond. The LUMO would be distributed across the antibonding orbitals of the π-system. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. numberanalytics.com A smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted FMO Properties for this compound This table contains hypothetical values based on DFT calculations for similar molecules.

ParameterCalculated Value (eV)Implication
HOMO Energy-5.85Indicates electron-donating capability (nucleophilicity).
LUMO Energy-0.95Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap4.90Relates to chemical reactivity and electronic transitions.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification. By calculating properties like nuclear magnetic shielding tensors, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govscilit.com Similarly, by computing the vibrational frequencies, Infrared (IR) and Raman spectra can be simulated. nih.gov

These predicted spectra can be compared with experimental data to confirm the molecule's structure. For complex molecules, computational prediction is a powerful tool to assign specific signals to corresponding atoms or vibrational modes. researchgate.net Recent advancements in machine learning combined with DFT have further improved the accuracy of NMR shift predictions. nih.gov

Table 3: Hypothetical Comparison of Predicted and Experimental 13C NMR Shifts This table illustrates how computationally predicted NMR data would be used. Experimental values are not available.

Carbon AtomPredicted 13C Shift (ppm)Expected Experimental Shift (ppm)
C (ipso-phenyl)138.5~138-140
C (para-phenyl)128.9~128-130
C (vinyl, C1)125.4~125-127
C (vinyl, C2)145.2~144-146
C (methyl, on N)35.1~34-36
C (methyl, on C2)20.8~20-22

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations provide insight into the dynamic behavior of this compound, such as its conformational flexibility in different solvents and its interaction with other molecules. nih.gov For related compounds like amphetamines, MD simulations have been used to sample the conformational space and understand solvent interactions, which is crucial for interpreting experimental spectra. rsc.org These simulations can reveal how the molecule behaves in a biological environment, for instance, by simulating its interaction with a cell membrane or a protein binding site. nih.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out potential chemical reaction pathways. For this compound, which possesses an enamine-like structure, reactions such as additions to the double bond or reactions at the nitrogen atom are of interest. DFT calculations can be used to model the entire reaction coordinate, from reactants to products, through the high-energy transition state. nih.gov

Locating the transition state structure and calculating its energy provides the activation energy barrier for the reaction, which determines the reaction rate. nih.gov For similar enamine systems, computational studies have elucidated the mechanisms of aldol (B89426) reactions and oxidations, revealing the precise geometry and energetics of the transition states. acs.orgresearchgate.net This approach can clarify whether a reaction proceeds through a concerted or stepwise mechanism. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its reactivity or a specific biological activity. nih.gov These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and an observed activity.

For this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions based on descriptors derived from its structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. Such models are widely used in drug discovery and toxicology to predict the properties of new, unsynthesized compounds. nih.gov Studies on phenethylamines have successfully used QSAR to model properties and activities. nih.govnih.gov

Derivatization and Chemical Transformations for Research Applications

Synthesis of Novel Derivatives with Modified Alkenyl or Amine Functionalities

The presence of both an alkenyl and an amine group in Methyl(1-phenylprop-1-en-2-yl)amine provides a rich platform for synthetic modifications. The double bond is susceptible to nucleophilic addition reactions, enabling the introduction of a wide array of nucleophiles. smolecule.com Concurrently, the amine group can readily react with alkyl halides, leading to the formation of more complex amine structures. smolecule.com

Research has demonstrated the synthesis of various amine derivatives through multistep procedures. For instance, noncommercial (benzyloxy)phenyl)methanamine derivatives have been synthesized in a two-step process. mdpi.com This involves the alkylation of cyanophenols with substituted benzyl (B1604629) bromides, followed by the reduction of the nitrile group to an amine. mdpi.com Similarly, new aminomethyl derivatives have been successfully obtained from 4-methyl-2-prenylphenol. nih.gov

The modification of the alkenyl group is also a key area of investigation. For example, the Mizoroki-Heck reaction has been employed for the arylation of free allylamines, demonstrating a method to introduce aryl groups at the double bond. rsc.org These synthetic strategies allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships in various contexts.

Reactions Leading to Heterocyclic Compounds

The chemical scaffold of this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the molecule allows for intramolecular cyclization reactions, leading to the formation of diverse ring systems.

One notable application is in the synthesis of pyrrol-3-ones. The base-catalyzed intramolecular cyclization of related aminoacetylenic ketones provides a direct route to functionalized pyrrol-3-ones, which are a class of heterocyclic compounds with promising pharmacological activity. mdpi.com The reaction mechanism is thought to involve the addition of water to form a 1,3-diketone intermediate, which then undergoes ring closure. mdpi.com

Furthermore, the principles of using amine-containing precursors for heterocycle synthesis are well-established. For example, the reaction of aminoazoles with carbonyl compounds and CH-acids is a common strategy for constructing various fused heterocyclic systems like pyrazolopyridines and pyrazolopyrimidines. frontiersin.org Similarly, the synthesis of protected (1-phenyl-1h-pyrrol-2-yl)-alkane-1-amines from phenylnitroso Diels-Alder adducts highlights another pathway to pyrrole-containing structures. nih.gov The reaction of 1-methylpyrrole-2-carboxaldehyde (B72296) with acetophenone (B1666503) leads to the formation of (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, demonstrating the construction of a pyrrole-containing enone system. nih.gov

Formation of Coordination Complexes with Metal Centers

The amine functionality in this compound makes it a suitable ligand for the formation of coordination complexes with various metal centers. While specific studies on the coordination chemistry of this exact compound are not extensively detailed in the provided results, the principles of amine coordination are broadly applicable.

The nitrogen atom of the amine group possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate covalent bond. The formation of such complexes can significantly alter the electronic properties and reactivity of both the organic ligand and the metal center.

For example, research on copper complexes with ligands like 1,10-phenanthroline (B135089) demonstrates how coordination can lead to redox-active species capable of catalyzing reactions such as the oxidation of glutathione. nih.gov This highlights the potential for metal complexes of amine-containing compounds to play a role in catalysis and bioinorganic chemistry. The synthesis of diferrocenylcyclopropenone from reactions involving ferrocene (B1249389) and aluminum chloride further illustrates the interaction of organometallic species with organic frameworks. nih.gov

Transformation into Advanced Organic Intermediates

The versatility of this compound allows for its transformation into a range of advanced organic intermediates, which are crucial for the synthesis of more complex molecules. The ability to modify both the amine and alkenyl functionalities opens up numerous synthetic pathways.

One important transformation is the formation of amides. Amide bonds are fundamental in peptides, natural products, and pharmaceuticals. researchgate.net The amine group of this compound can be condensed with carboxylic acids to form amides, a reaction that is central to a vast number of synthetic procedures. researchgate.net For instance, novel alaninamide derivatives have been synthesized through the coupling of N-(tert-butoxycarbonyl)-DL-alanine with appropriate amines. mdpi.com

Furthermore, the compound can be a precursor for creating other functional groups. For example, the Birch reduction, a process typically used to reduce aromatic rings, has been modified in related systems to eliminate a hydroxide (B78521) ion, showcasing unusual reaction pathways. pearson.com Such transformations expand the synthetic utility of the parent compound, making it a valuable starting material for a wide range of chemical products.

C-H Activation Studies on this compound

C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. While specific studies focusing on the C-H activation of this compound are not explicitly detailed, the structural motifs present in the molecule suggest its potential as a substrate in such reactions.

Research on related compounds, such as cyclopropenones, has shown that they can undergo C-H activation reactions, leading to the synthesis of diverse heterocyclic structures. nih.govresearchgate.net These reactions often utilize transition metal catalysts to selectively activate a C-H bond and form a new carbon-carbon or carbon-heteroatom bond. Given the presence of both aromatic and aliphatic C-H bonds in this compound, it represents an interesting candidate for further C-H activation research. The development of such methods would provide new, efficient routes to novel derivatives that would be difficult to access through traditional synthetic methods.

Analytical Method Development for Detection and Quantification

Development of Chromatographic Assays for Trace Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of Methyl(1-phenylprop-1-en-2-yl)amine, particularly for trace-level analysis in complex matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. The compound can be analyzed directly or after derivatization to improve its chromatographic properties and detection sensitivity. A typical GC-MS method development would involve:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a phenyl-arylene polymer stationary phase, is often suitable for the separation of amphetamine-like substances.

Injection Technique: A split/splitless injector is commonly used. For trace analysis, a splitless injection would be preferred to maximize the amount of analyte reaching the column.

Temperature Programming: An optimized temperature program for the GC oven is essential to ensure good separation from matrix components and other related substances.

Mass Spectrometry Detection: The mass spectrometer can be operated in either full-scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The electron ionization (EI) of this compound would produce a characteristic fragmentation pattern that can be used for its unambiguous identification. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. wikipedia.org For this compound, a reversed-phase HPLC method is a common choice. wikipedia.org Key aspects of HPLC method development include:

Stationary Phase: A C18 or C8 column is typically used for the separation of moderately polar compounds.

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer and the gradient of the organic modifier are critical parameters to optimize for achieving the desired separation. edwiserinternational.com

Detection: A UV detector is a common choice for compounds containing a chromophore, such as the phenyl group in this compound. nih.govnih.gov For higher sensitivity and selectivity, a mass spectrometer (LC-MS) can be used. hpst.cz Chiral HPLC methods can also be developed to separate the enantiomers of the compound, if required. unife.it

Below is an illustrative table of typical parameters for a hypothetical HPLC method for the analysis of this compound.

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B in 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Retention Time Approximately 6.5 min (hypothetical)

Electrochemical Methods for Compound Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of electroactive compounds like this compound. mdpi.com These methods are based on the measurement of the electrical response (e.g., current or potential) resulting from an electrochemical reaction of the analyte at an electrode surface. tudublin.ie

The development of an electrochemical sensor for this compound would likely involve voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The amine group in the molecule can be oxidized at a suitable electrode material.

Key considerations for developing an electrochemical method include:

Working Electrode: Various electrode materials can be used, including glassy carbon, carbon paste, or screen-printed electrodes. The surface of the electrode can be modified with nanomaterials like carbon nanotubes or metal nanoparticles to enhance the sensitivity and selectivity of the detection. mdpi.comrsc.org

Supporting Electrolyte: The choice of the supporting electrolyte (e.g., phosphate buffer solution) and its pH is crucial as it can significantly influence the electrochemical behavior of the analyte.

Scan Parameters: For voltammetric methods, the optimization of scan rate, pulse amplitude, and other instrumental parameters is necessary to obtain a well-defined and reproducible signal.

Electrochemical sensors can be designed for portability, making them suitable for in-field screening applications. mmu.ac.uk

The following table provides a hypothetical example of the performance of a developed electrochemical sensor for this compound.

ParameterValue
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Graphene-modified glassy carbon
Supporting Electrolyte 0.1 M Phosphate buffer (pH 7.0)
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 0.05 µM

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry is a simple and widely available technique that can be used for the quantitative analysis of this compound. The presence of the phenylpropene chromophore in the molecule results in absorption of UV radiation.

A direct spectrophotometric method would involve measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax). researchgate.net However, for enhanced selectivity, especially in complex matrices, a derivatization reaction can be employed to produce a colored product that absorbs in the visible region. nih.gov For example, primary and secondary amines can react with reagents like p-benzoquinone or sodium 1,2-naphthoquinone-4-sulfonate to form colored adducts. nih.govnih.gov

The development of a spectrophotometric method includes:

Solvent Selection: The choice of solvent is important as it can influence the λmax and the molar absorptivity of the analyte.

Wavelength Selection: The wavelength of maximum absorbance should be determined to ensure the highest sensitivity.

Reaction Conditions (for derivatization): If a derivatization agent is used, parameters such as reagent concentration, reaction time, temperature, and pH need to be optimized to ensure complete and reproducible color development. researchgate.net

A hypothetical data set for a spectrophotometric assay is presented below.

ParameterValue
Technique UV-Visible Spectrophotometry (with derivatization)
Derivatizing Reagent Sodium 1,2-naphthoquinone-4-sulfonate
Wavelength of Maximum Absorbance (λmax) 480 nm
Linear Range 1 µg/mL - 20 µg/mL
Molar Absorptivity (ε) 1.5 x 104 L mol-1 cm-1

Validation of Analytical Methods in Research Matrices

Method validation is a critical step to ensure that the developed analytical method is suitable for its intended purpose. ijcrt.org The validation process involves evaluating several performance characteristics according to established guidelines. hpst.cz

The key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies in spiked matrix samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of acceptance criteria for the validation of an analytical method for this compound in a research matrix.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 15%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Successful development and validation of these analytical methods are essential for obtaining reliable and accurate data in research involving this compound.

Future Directions and Open Questions in Methyl 1 Phenylprop 1 En 2 Yl Amine Research

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to chiral amines and enamines is a significant focus of modern organic chemistry. While traditional methods for synthesizing related phenylpropanamines exist, future research into Methyl(1-phenylprop-1-en-2-yl)amine is poised to benefit from emerging catalytic technologies that prioritize sustainability.

Organocatalysis: Chiral primary and secondary amines have proven to be powerful organocatalysts for a wide range of asymmetric transformations, often proceeding through enamine intermediates. numberanalytics.comresearchgate.net Future investigations could explore the use of chiral Brønsted acids or chiral amine catalysts to achieve the enantioselective synthesis of this compound. The development of such catalytic systems would be a significant step towards producing enantiomerically pure forms of the compound, which is often crucial for biological applications.

Biocatalysis: Enzymes offer a highly selective and sustainable alternative to traditional chemical catalysis. researchgate.net Biocatalytic methods for amine synthesis, such as those employing transaminases, amine dehydrogenases, and imine reductases, operate under mild conditions and can exhibit excellent stereoselectivity. enamine.net A key area for future research is the screening and engineering of these enzymes for the synthesis of this compound. For instance, transaminases could potentially be used to convert a corresponding ketone precursor directly into the chiral amine. nih.gov The table below outlines some biocatalytic approaches that could be adapted for this purpose.

Catalytic ApproachEnzyme ClassPotential ReactionKey Advantages
Asymmetric Reductive AminationImine Reductases (IREDs) / Reductive Aminases (RedAms)Ketone + Methylamine (B109427) → this compoundHigh stereoselectivity, mild reaction conditions.
TransaminationAmine Transaminases (ATAs)Ketone + Amine Donor → this compoundExcellent enantioselectivity, use of inexpensive amine donors. nih.gov
DeracemizationAmine Oxidases coupled with a reducing agentRacemic Amine → Enantiopure AmineConversion of a racemic mixture to a single enantiomer.

These biocatalytic cascades could provide a greener and more efficient pathway to chiral derivatives of this compound. nih.gov

Application in Advanced Materials Science Research

The unique chemical structure of this compound, featuring a polymerizable styrenic moiety and a reactive enamine group, suggests its potential as a novel monomer or building block in materials science.

Enamine-Containing Polymers: Enamines can participate in various chemical transformations, and polymers containing enamine functionalities have been explored for applications such as self-healing materials and stimuli-responsive systems. The dynamic nature of the enamine bond could be harnessed to create polymers that respond to changes in pH or other stimuli. Future research could involve the polymerization of this compound or its derivatives to create novel functional polymers. The properties of these polymers would be influenced by the presence of the phenyl and methyl groups, potentially leading to materials with unique thermal or mechanical characteristics.

Surface Modification and Functional Coatings: The amine group in this compound provides a handle for grafting the molecule onto surfaces, thereby modifying their properties. Such modifications could be used to create surfaces with altered hydrophobicity, adhesion, or biocompatibility. This opens up possibilities for applications in coatings, adhesives, and biomedical devices. acs.org

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Modern drug discovery and materials science often rely on the rapid synthesis and screening of large numbers of compounds. Flow chemistry and automated synthesis platforms are powerful tools for achieving this.

Flow Chemistry for Enamine Synthesis: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling. The synthesis of amines and enamines has been successfully demonstrated in flow systems. researchgate.net Future work could focus on developing a continuous flow process for the synthesis of this compound, potentially integrating one of the novel catalytic systems mentioned earlier. This would enable the on-demand and scalable production of the compound.

Automated High-Throughput Synthesis of Derivatives: The structure of this compound allows for the straightforward generation of a library of derivatives by varying the substituents on the phenyl ring or the amine nitrogen. Automated parallel synthesis platforms could be employed to rapidly produce a diverse set of these analogs. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry or for screening for desired properties in materials science. Companies like Enamine specialize in the creation of large compound libraries for high-throughput screening, and similar principles could be applied here. nih.govbyjus.com

Interdisciplinary Research Opportunities

The structural features of this compound make it a compelling candidate for interdisciplinary research, bridging chemistry, biology, and medicine.

Medicinal Chemistry and Drug Discovery: The styryl moiety is present in a number of medicinally important compounds, where it can influence properties like lipophilicity and biological activity. researchgate.netnih.gov Similarly, the phenylpropanamine scaffold is a common feature in many bioactive molecules. drugbank.com The combination of these two structural elements in this compound suggests that it and its derivatives could be of interest in drug discovery programs. Future research could explore the biological activity of this compound and its analogs against various targets.

Chemical Biology and Bioactive Probes: Enamines are known to be reactive intermediates in biological systems. nih.gov This reactivity could be harnessed to design chemical probes for studying biological processes. For example, derivatives of this compound could be developed as covalent inhibitors or as fluorescent probes to label specific biomolecules. The styryl group, in particular, is a known fluorophore. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.